5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Overview
Description
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a fluorinated organic compound with a unique structure that includes a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring system through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihaloalkane under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2 position. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (amines, thiols), and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and fluorinated nature make it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and conformation.
Comparison with Similar Compounds
Similar Compounds
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Unique due to its specific substitution pattern and fluorinated positions.
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the core benzodioxine structure but may lack fluorine atoms or have different substituents.
Fluorinated aromatic carboxylic acids: Compounds with similar fluorination patterns but different core structures.
Uniqueness
This compound stands out due to its combination of a benzodioxine ring system and specific fluorination pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8F2O4 |
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Molecular Weight |
230.16 g/mol |
IUPAC Name |
5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2O4/c1-10(9(13)14)4-15-7-5(11)2-3-6(12)8(7)16-10/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
LVHQDEOATXIGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2O1)F)F)C(=O)O |
Origin of Product |
United States |
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